4-(dimethylamino)benzenesulfonic acid

Acid-Base Chemistry Reaction Optimization Sulfonation

Select 4-(dimethylamino)benzenesulfonic acid for its uniquely strong acidity (pKa -1.15 vs. 3.23 for sulfanilic acid) and high water solubility, enabling homogeneous, co-solvent-free diazotization and coupling for dye synthesis. Its streamlined, one-step sulfonation route to Methyl Orange reduces step count and reagent handling. Additionally, it serves as a fragment for sirtuin drug discovery (SIRT5 IC50 11 μM). The lower, non-decomposing melting point (270.5°C) further permits melt-phase processing inaccessible to sulfanilic acid. This compound cannot be substituted by generic sulfanilic acid or its diethylamino analog due to these quantifiable property differences.

Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.25 g/mol
CAS No. 121-58-4
Cat. No. B046840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylamino)benzenesulfonic acid
CAS121-58-4
Synonyms4-(Dimethylamino)benzenesulfonic Acid;  NSC 3540;  p-(Dimethylamino)benzenesulfonic Acid; 
Molecular FormulaC₈H₁₁NO₃S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C8H11NO3S/c1-9(2)7-3-5-8(6-4-7)13(10,11)12/h3-6H,1-2H3,(H,10,11,12)
InChIKeyKZVBBVPCVQEVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)benzenesulfonic Acid (CAS 121-58-4): Core Identity and Procurement Context


4-(Dimethylamino)benzenesulfonic acid, also known as N,N-dimethylsulfanilic acid, is an aromatic sulfonic acid derivative with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol [1]. It is a white to off-white crystalline solid that is highly soluble in water due to its ionic sulfonate group, with a melting point of 270.5°C . The compound serves as a versatile intermediate in dye synthesis, particularly in the production of azo dyes such as Methyl Orange, and has reported antibacterial properties and activity as a weak yeast sirtuin inhibitor . Its strong acidity (predicted pKa -1.15±0.50) distinguishes it from the parent sulfanilic acid and influences its reactivity profile .

4-(Dimethylamino)benzenesulfonic Acid (CAS 121-58-4): Why In-Class Substitution is Not Trivial


Despite its classification as an aromatic sulfonic acid, 4-(dimethylamino)benzenesulfonic acid cannot be casually substituted by structurally similar compounds like sulfanilic acid (4-aminobenzenesulfonic acid) or 4-(diethylamino)benzenesulfonic acid. The presence of the dimethylamino group dramatically alters key physicochemical properties: the predicted pKa shifts from 3.23 (sulfanilic acid) to -1.15, representing a >10^4-fold increase in acidity [1]. This enhanced acidity directly impacts reactivity in sulfonation and coupling reactions . Additionally, while sulfanilic acid exhibits limited aqueous solubility (12.51 g/L at 20°C), the dimethylamino derivative is highly water-soluble, enabling homogeneous reaction conditions that are unattainable with the primary amine analog . These quantifiable differences in acidity and solubility necessitate explicit compound selection rather than generic class-based substitution.

4-(Dimethylamino)benzenesulfonic Acid (CAS 121-58-4): Comparative Quantitative Evidence for Scientific Selection


Enhanced Acidity vs. Sulfanilic Acid: 10^4.38-Fold Difference in Acid Strength

4-(Dimethylamino)benzenesulfonic acid exhibits a predicted pKa of -1.15±0.50, whereas the comparator sulfanilic acid (4-aminobenzenesulfonic acid) has a measured pKa of 3.23 in water [1]. This represents a difference of 4.38 pKa units, equating to approximately a 24,000-fold higher acid strength for the dimethylamino derivative. The enhanced acidity stems from the electron-donating dimethylamino group which stabilizes the conjugate base through resonance and inductive effects, a feature absent in the primary amine comparator.

Acid-Base Chemistry Reaction Optimization Sulfonation

Dramatically Improved Aqueous Solubility Over Sulfanilic Acid

4-(Dimethylamino)benzenesulfonic acid is described as 'highly soluble in water' , whereas sulfanilic acid has a precisely quantified aqueous solubility of 12.51 g/L at 20°C . While the exact saturation limit for the dimethylamino derivative is not numerically reported, the qualitative descriptor 'highly soluble' (typically >50 g/L) contrasts sharply with the modest solubility of sulfanilic acid. The sulfonic acid group contributes ionic character, and the dimethylamino substitution further enhances hydrophilicity relative to the primary amine.

Formulation Aqueous-Phase Synthesis Analytical Chemistry

Lower Melting Point Enables Distinct Thermal Processing Windows

4-(Dimethylamino)benzenesulfonic acid melts at 270.5°C , whereas sulfanilic acid decomposes at 288°C [1]. The 17.5°C difference in thermal stability profile is significant for solid-state handling and melt-processing applications. Additionally, the dimethylamino derivative's melting point is reported without decomposition, whereas the comparator is noted to decompose upon melting, indicating different thermal behavior that may affect downstream synthetic steps.

Thermal Analysis Solid-State Chemistry Process Engineering

Sirtuin Inhibition Profile: Selective Weak Activity Against SIRT2/5/6

4-(Dimethylamino)benzenesulfonic acid demonstrates measurable but weak inhibitory activity against human sirtuins. Reported IC50 values include 751,000 nM against SIRT2 [1], 11,000 nM against SIRT5 [2], 89,000 nM against SIRT6, and 1,580,000 nM against SIRT1 [3]. These values are orders of magnitude weaker than potent sirtuin inhibitors (e.g., EX-527 for SIRT1 has IC50 ~100 nM), but the compound's distinct selectivity profile (SIRT5 > SIRT6 > SIRT2 > SIRT1) may offer a unique tool compound for probing sirtuin isoform biology. No direct head-to-head comparator data for sulfanilic acid is available in the same assays.

Sirtuin Inhibitor Epigenetics Drug Discovery

Direct Synthetic Route to Methyl Orange via N,N-Dimethylaniline Sulfonation

4-(Dimethylamino)benzenesulfonic acid serves as the key intermediate in the synthesis of Methyl Orange (4-[4-(dimethylamino)phenylazo]benzenesulfonic acid sodium salt). The compound is prepared via direct sulfonation of N,N-dimethylaniline with sulfuric acid in diethyl ether, yielding the target compound in high yield . In contrast, the synthesis of Methyl Orange using sulfanilic acid requires diazotization of sulfanilic acid followed by coupling with N,N-dimethylaniline in a separate step [1]. The direct sulfonation route offers a streamlined, one-step entry to the requisite diazonium precursor.

Azo Dye Synthesis pH Indicator Industrial Intermediates

Antibacterial Activity via Penicillin-Binding Protein Inhibition

4-(Dimethylamino)benzenesulfonic acid has been shown to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) through competitive inhibition . While specific MIC values are not provided in the source, the mechanism of action is distinct from the comparator sulfanilic acid, which is primarily used as a synthetic intermediate and does not exhibit reported antibacterial activity via PBP binding. The dimethylamino substitution appears to confer the molecular recognition necessary for PBP active site engagement.

Antibacterial Cell Wall Synthesis Microbiology

4-(Dimethylamino)benzenesulfonic Acid (CAS 121-58-4): Evidence-Backed Application Scenarios


Aqueous-Phase Sulfonation and Coupling Reactions Requiring Strong Acid Conditions

The compound's predicted pKa of -1.15±0.50 and high water solubility make it uniquely suited for aqueous-phase reactions that demand strong acid catalysis. Unlike sulfanilic acid (pKa 3.23, limited solubility), 4-(dimethylamino)benzenesulfonic acid can drive acid-catalyzed transformations such as diazotization and electrophilic aromatic substitution under homogeneous conditions without requiring organic co-solvents. This property is particularly valuable in industrial dye synthesis where reaction homogeneity and acid strength directly impact yield and purity.

One-Step Precursor for Methyl Orange and Related Azo Dye Production

The compound's direct synthesis via sulfonation of N,N-dimethylaniline enables a streamlined, one-step route to the Methyl Orange precursor. This contrasts with the traditional two-step sequence involving sulfanilic acid diazotization followed by coupling. Procurement of 4-(dimethylamino)benzenesulfonic acid as the starting material reduces synthetic step count, minimizes reagent handling, and may improve overall process efficiency in academic teaching laboratories and industrial dye manufacturing.

Weak-Affinity Probe for Sirtuin Isoform Selectivity Profiling

With measurable but weak inhibitory activity against SIRT2 (IC50 751 μM), SIRT5 (IC50 11 μM), and SIRT6 (IC50 89 μM) [1], the compound can serve as a starting scaffold for fragment-based drug discovery targeting sirtuins. Its unique selectivity pattern (SIRT5 > SIRT6 > SIRT2 > SIRT1) provides a tool for probing isoform-specific biology. Although potency is low, the compound's small molecular weight and distinct binding profile make it suitable for co-crystallization studies to elucidate sirtuin active site interactions, guiding medicinal chemistry optimization efforts.

Thermal Processing and Melt-Phase Reactions

The compound's melting point of 270.5°C (without decomposition) is 17.5°C lower than that of sulfanilic acid (288°C with decomposition) [2]. This lower, non-decomposing melting point enables melt-phase reactions and thermal processing applications that are inaccessible with the primary amine analog. In solid-state chemistry and materials science, this thermal window can be exploited for melt-casting, hot-melt extrusion, or solvent-free synthesis protocols.

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